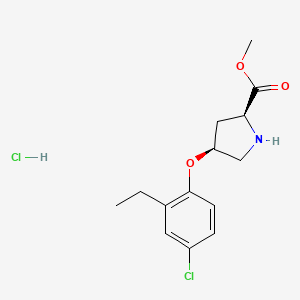![molecular formula C13H21ClN4O B1424785 (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1220034-03-6](/img/structure/B1424785.png)
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Descripción general
Descripción
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl is a useful research compound. Its molecular formula is C13H21ClN4O and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. It has shown potential in inhibiting the growth of cells by inducing apoptosis, which is the process of programmed cell death . This application is crucial in the development of new cancer therapies.
Blood Coagulation Factor Xa Inhibition
In the field of cardiovascular research, derivatives of this compound have been discovered as potent inhibitors of blood coagulation factor Xa . This is significant for creating new anticoagulant drugs that can prevent blood clots without the risk of bleeding associated with current treatments.
Fluorescence-Based pH Sensing
The compound’s derivatives have been identified as effective pH indicators with fluorescence properties . This application is valuable in biochemical and medical research where precise measurement of pH is required.
Synthesis of Pyrazolo[4,3-c]pyridines
The compound is used in the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These pyridines have various applications in medicinal chemistry, including the development of drugs with antiproliferative properties.
Development of New Therapeutic Agents
The structural features of this compound make it a candidate for the development of new therapeutic agents. Its molecular framework allows for the creation of compounds with specific biological activities .
Chemical Property Analysis
The compound’s chemical properties, such as melting point, boiling point, and molecular weight, are analyzed to understand its behavior in different conditions . This information is essential for the practical application of the compound in various scientific fields.
Mecanismo De Acción
Target of Action
It is known that many compounds containing the tetrahydropyridine (thp) moiety, like this one, have been found to possess biologically active properties .
Mode of Action
It is known that the thp-containing compounds have sparked notable interest due to their auspicious heterocyclic moiety . The presence of THP has been identified in both natural products and synthetic pharmaceutical agents .
Biochemical Pathways
It is known that thp-containing compounds have been found to possess biologically active properties .
Pharmacokinetics
The physical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found .
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-4-2-3-7-17(9)13(18)12-10-8-14-6-5-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKBFSOVOTQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)



![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)